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molecular formula C12H10N2O B1209250 Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- CAS No. 25823-49-8

Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-

Cat. No. B1209250
M. Wt: 198.22 g/mol
InChI Key: DGSJGLOZIUGZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755511

Procedure details

In a manner similar to that described in Preparation 3, 1-tetralone was treated with glyoxylic acid monohydrate and hydrazine hydrate to give 5,6-dihydrobenzo[h]cinnolin- 3[2H]-one (m.p. 260-1°; from ethanol) ν(Nujol mull) 3350-2200, 1665, 1610 and 1600 cm-1 ; δ(DMSO-d6) 2.88 (4H,s,5,6-H2), 6.77 (1H,s,4-H), approx 7.3 (3H,m,7,8,9-H), 7.92 (1H,m,10-H), 12.9 (1H,br,NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.O.[C:13]([OH:17])(=O)[CH:14]=O.O.[NH2:19][NH2:20]>>[N:19]1[NH:20][C:13](=[O:17])[CH:14]=[C:2]2[C:1]=1[C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:4][CH2:3]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1NC(C=C2CCC3=C(C12)C=CC=C3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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